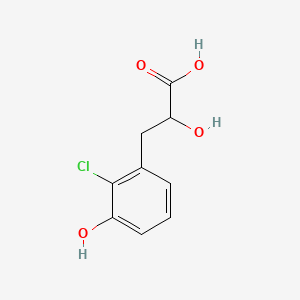
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C9H9ClO4. This compound is characterized by the presence of a chloro-substituted phenyl ring and two hydroxyl groups attached to a propanoic acid backbone. It is a derivative of phenylpropanoic acid and is of interest in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the chlorination of a phenylpropanoic acid derivative followed by hydroxylation. One common method involves the reaction of 2-chloro-3-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
Oxidation: Formation of 3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(2-Amino-3-hydroxyphenyl)-2-hydroxypropanoic acid.
科学研究应用
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and cellular metabolism. The chloro and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propanoic acid
- 3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the specific positioning of the chloro and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H9ClO4 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC 名称 |
3-(2-chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO4/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,7,11-12H,4H2,(H,13,14) |
InChI 键 |
OCCGGJJNJYIRCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)Cl)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


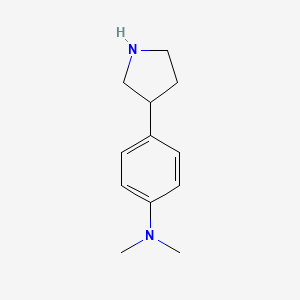
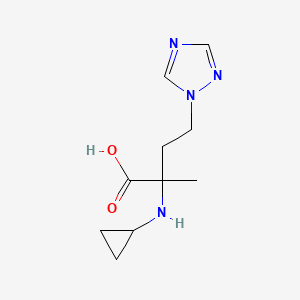
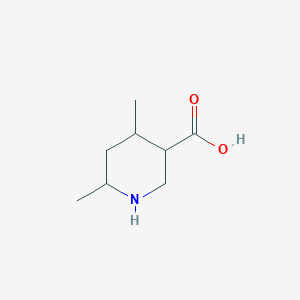

![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
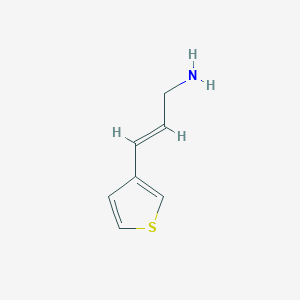

![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
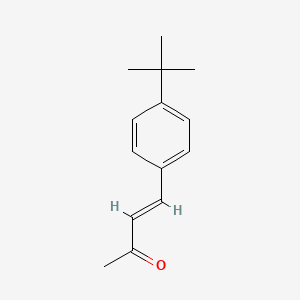
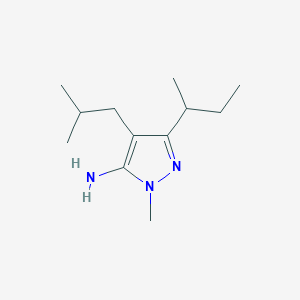
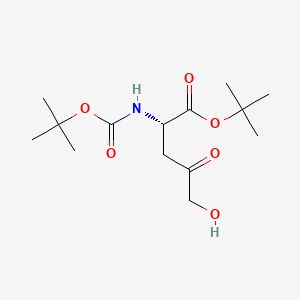
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
